molecular formula C11H16O2 B102710 Homosafranic acid CAS No. 19355-56-7

Homosafranic acid

Cat. No. B102710
CAS RN: 19355-56-7
M. Wt: 180.24 g/mol
InChI Key: PKZYYSWUCZAZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homosafranic acid (HSA) is a naturally occurring compound that has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. HSA is a derivative of safranic acid, which is a component of saffron, a spice that has been traditionally used for medicinal purposes.

Mechanism Of Action

The mechanism of action of Homosafranic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. Homosafranic acid has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, Homosafranic acid has been found to activate certain transcription factors that are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

Homosafranic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can protect cells from damage and reduce the risk of chronic diseases. Additionally, Homosafranic acid has been found to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death.

Advantages And Limitations For Lab Experiments

Homosafranic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. Additionally, Homosafranic acid has been found to be relatively safe and non-toxic, which makes it suitable for use in animal and human studies. However, there are also some limitations to using Homosafranic acid in lab experiments. It has been found to be unstable in certain conditions, which can affect its activity. Additionally, the mechanism of action of Homosafranic acid is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Homosafranic acid. One area of interest is the development of Homosafranic acid-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Homosafranic acid and its potential interactions with other molecules in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of Homosafranic acid in animal and human studies.

Synthesis Methods

Homosafranic acid can be synthesized from safranic acid using a simple chemical reaction. Safranic acid is first converted into a derivative called 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), which is then reacted with a reducing agent to yield Homosafranic acid. This method of synthesis is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Homosafranic acid has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to have antioxidant activity, which can protect cells from damage caused by free radicals. Homosafranic acid has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Homosafranic acid has been found to have anti-cancer properties, which can inhibit the growth of cancer cells.

properties

CAS RN

19355-56-7

Product Name

Homosafranic acid

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid

InChI

InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13)

InChI Key

PKZYYSWUCZAZLY-UHFFFAOYSA-N

SMILES

CC1=C(C(CC=C1)(C)C)CC(=O)O

Canonical SMILES

CC1=C(C(CC=C1)(C)C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.